2-(2-(Difluoromethyl)phenoxy)acetyl chloride
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Overview
Description
2-(2-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 2-(Difluoromethyl)phenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-(Difluoromethyl)phenol+Acetyl chloride→2-(2-(Difluoromethyl)phenoxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethyl)phenoxy)acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2-(Difluoromethyl)phenoxy)acetic acid.
Reduction: The compound can be reduced to form 2-(2-(Difluoromethyl)phenoxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2-(Difluoromethyl)phenoxy)acetic acid: Formed by hydrolysis
2-(2-(Difluoromethyl)phenoxy)ethanol: Formed by reduction
Scientific Research Applications
2-(2-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of drug molecules with difluoromethyl groups, which can enhance metabolic stability and bioavailability.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethyl)phenoxy)acetyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the acetyl chloride group is attacked by a nucleophile, leading to the formation of a new bond and the release of hydrochloric acid. The difluoromethyl group can influence the reactivity and stability of the compound by affecting the electron density on the phenoxy ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenoxyacetyl chloride
- 2-(Chloromethyl)phenoxyacetyl chloride
- 2-(Bromomethyl)phenoxyacetyl chloride
Uniqueness
2-(2-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H7ClF2O2 |
---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-4-2-1-3-6(7)9(11)12/h1-4,9H,5H2 |
InChI Key |
INHYDKXAVRMMFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)OCC(=O)Cl |
Origin of Product |
United States |
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